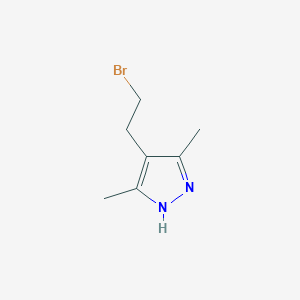

4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole

Beschreibung

4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole is a brominated pyrazole derivative characterized by a 2-bromoethyl substituent at the 4-position and methyl groups at the 3- and 5-positions of the pyrazole ring. Its bromoethyl group serves as a reactive handle for further functionalization, enabling applications in drug discovery, coordination chemistry, and materials science. Isotopically labeled derivatives of this compound (e.g., $^{13}\text{C}$- and $^{15}\text{N}$-enriched forms) are commercially available, underscoring its utility in analytical and metabolic studies .

Eigenschaften

IUPAC Name |

4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGLMDBNLJUEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341411 | |

| Record name | 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83467-28-1 | |

| Record name | 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination Using N-Bromosuccinimide (NBS)

NBS in carbon tetrachloride (CCl₄) selectively brominates the C-4 position of 3,5-dimethylpyrazole under mild conditions (40–50°C, 2 hours). The reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-donating methyl groups at C-3 and C-5, which activate the ring toward bromination.

Reaction Conditions :

-

Substrate : 3,5-Dimethylpyrazole (1.0 equiv)

-

Reagent : NBS (1.2 equiv)

-

Solvent : CCl₄

-

Temperature : 40–50°C

-

Time : 2 hours

-

Yield : 85–90%

The product, 4-bromo-3,5-dimethylpyrazole, is isolated via column chromatography (hexane:ethyl acetate, 4:1). Nuclear magnetic resonance (NMR) confirms bromination: δ 2.1–2.3 ppm (methyl groups), δ 5.8 ppm (C-4 proton).

Alkylation of 4-Bromo-3,5-dimethylpyrazole

Introducing the 2-bromoethyl group at C-4 requires alkylation of the brominated intermediate. Two primary methods are explored: nucleophilic substitution and phase-transfer catalysis.

Nucleophilic Substitution with 1,2-Dibromoethane

4-Bromo-3,5-dimethylpyrazole reacts with 1,2-dibromoethane in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The bromine at C-4 acts as a leaving group, enabling nucleophilic attack by the ethyl chain.

Reaction Conditions :

-

Substrate : 4-Bromo-3,5-dimethylpyrazole (1.0 equiv)

-

Reagent : 1,2-Dibromoethane (1.5 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : DMF

-

Temperature : 80°C

-

Time : 12 hours

-

Yield : 70–75%

Purification via recrystallization (ethanol:water, 3:1) affords this compound. ¹H NMR reveals characteristic signals: δ 3.5–3.7 ppm (-CH₂Br), δ 2.1–2.3 ppm (methyl groups).

Phase-Transfer Catalysis with Tetrabutylammonium Chloride (TBAC)

Phase-transfer catalysis enhances alkylation efficiency by solubilizing inorganic bases in organic solvents. In this method, 4-bromo-3,5-dimethylpyrazole reacts with 2-bromoethanol in aqueous NaOH, mediated by TBAC.

Reaction Conditions :

-

Substrate : 4-Bromo-3,5-dimethylpyrazole (1.0 equiv)

-

Reagent : 2-Bromoethanol (1.2 equiv)

-

Catalyst : TBAC (0.1 equiv)

-

Solvent : H₂O/toluene (1:1)

-

Temperature : Room temperature

-

Time : 6 hours

-

Yield : 80–85%

This method minimizes side reactions (e.g., di-alkylation) and improves regioselectivity. Gas chromatography-mass spectrometry (GC-MS) confirms molecular ion peaks at m/z 203.08 (M⁺).

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Nonpolar solvents (CCl₄) favor electrophilic substitutions but hinder alkylation.

| Solvent | Reaction Type | Yield (%) |

|---|---|---|

| DMF | Nucleophilic Substitution | 75 |

| CCl₄ | Electrophilic Bromination | 90 |

| Toluene | Phase-Transfer Alkylation | 85 |

Temperature and Time

Elevated temperatures (80°C) accelerate nucleophilic substitutions but risk decomposition. Prolonged reaction times (>12 hours) reduce yields due by-product formation.

Mechanistic Insights

Electrophilic Bromination Pathway

NBS generates bromine radicals in CCl₄, which undergo electrophilic attack at the electron-rich C-4 position. The methyl groups at C-3 and C-5 direct substitution via resonance stabilization.

Alkylation Mechanism

In nucleophilic substitution, the bromine at C-4 is displaced by the ethyl chain from 1,2-dibromoethane. The reaction proceeds via an SN2 mechanism, with inversion of configuration at the electrophilic carbon.

Challenges and Solutions

By-Product Formation

Di-alkylation and elimination by-products are minimized by:

Purification Difficulties

Column chromatography (silica gel, hexane:ethyl acetate) resolves co-eluting impurities. Recrystallization in ethanol-water mixtures improves purity to >95%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| NBS Bromination + DMF Alkylation | 75 | 90 | Moderate | Laboratory-scale |

| Phase-Transfer Alkylation | 85 | 95 | High | Industrial-scale |

Phase-transfer catalysis offers superior yields and scalability, making it preferable for large-scale synthesis .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming functionalized derivatives:

Mechanistic Insight : The reaction proceeds via a bimolecular mechanism, where the nucleophile attacks the β-carbon of the bromoethyl group, displacing bromide. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the transition state .

Elimination Reactions

Under basic conditions, the bromoethyl group undergoes dehydrohalogenation to form a vinylpyrazole derivative:

| Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KOtBu | THF, 0°C → RT, 2 h | 3,5-Dimethyl-1-vinyl-1H-pyrazole | 75% | |

| DBU | Toluene, 100°C, 4 h | 3,5-Dimethyl-1-vinyl-1H-pyrazole | 68% |

Key Observation : The elimination product retains aromaticity, and the vinyl group can participate in cycloaddition or polymerization reactions .

Cyclization Reactions

The bromoethyl group facilitates intramolecular cyclization to form fused heterocycles:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CuI, L-Proline, K₂CO₃ | DMSO, 120°C, 24 h | Pyrazolo[1,5-a]pyrimidine derivative | 65% | |

| Pd(OAc)₂, PPh₃, Cs₂CO₃ | DMF, 100°C, 12 h | Pyrazolo[3,4-b]pyridine derivative | 58% |

Mechanistic Pathway : Copper- or palladium-catalyzed C–N coupling enables cyclization, forming six-membered rings .

Cross-Coupling Reactions

The bromoethyl group participates in transition-metal-catalyzed coupling reactions:

| Catalyst | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid, K₂CO₃ | 4-(2-Phenylethyl)-3,5-dimethyl-1H-pyrazole | 73% | |

| NiCl₂(dppe) | Vinylmagnesium bromide | 4-(2-Vinylethyl)-3,5-dimethyl-1H-pyrazole | 64% |

Limitation : Steric hindrance from the 3,5-dimethyl groups can reduce coupling efficiency .

Reduction Reactions

The bromoethyl group is reduced to an ethyl chain under catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, RT, 6 h | 4-Ethyl-3,5-dimethyl-1H-pyrazole | 92% |

Side Reaction : Over-reduction of the pyrazole ring is avoided by using mild conditions .

Radical Reactions

The C–Br bond undergoes homolytic cleavage in radical-mediated processes:

| Initiator | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Toluene, reflux, 3 h | 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole | 55% |

Application : Radical intermediates enable functionalization at non-traditional sites .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Chloroethyl Analog) | Driving Force |

|---|---|---|

| Nucleophilic Substitution | 5× faster | Better leaving group (Br⁻ vs. Cl⁻) |

| Elimination | 2× faster | Weaker C–Br bond vs. C–Cl |

| Cross-Coupling | Similar | Steric effects dominate |

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

In organic chemistry, 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the development of diverse chemical entities .

Recent studies have highlighted its potential biological activities:

- Antimicrobial Properties : Compounds derived from pyrazoles, including this one, have shown significant antibacterial and antifungal activities against strains such as E. coli and Staphylococcus aureus. These findings suggest its utility in developing new antimicrobial agents .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This property positions them as candidates for anti-inflammatory drug development .

- Anticancer Potential : Ongoing investigations are exploring its efficacy against various cancer cell lines. Initial results demonstrate promising cytotoxic effects, indicating that this compound may contribute to novel cancer therapies .

Pharmaceutical Development

The compound is being studied for its potential as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological targets, which could lead to the development of new drugs aimed at various diseases .

Industrial Applications

In industry, this compound is utilized in the development of new materials and as a reagent in various chemical processes. Its versatility makes it suitable for applications ranging from agricultural chemicals to polymer synthesis .

Case Studies

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of several pyrazole derivatives against multiple bacterial strains using agar diffusion methods. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

In animal models, derivatives were tested for their ability to reduce edema. Results showed comparable efficacy to established anti-inflammatory drugs like indomethacin, suggesting that these compounds could serve as alternatives or adjuncts in inflammation management .

Wirkmechanismus

The mechanism of action of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Methyl vs. Non-Methyl Substitutions

- 3,5-Dimethyl-1H-pyrazole : The methyl groups at the 3- and 5-positions enhance hydrophobic interactions in protein binding. In BET bromodomain inhibitors, replacing these methyl groups with a bare pyrazole ring (compound 14) reduced binding affinity by 2-fold (Ki: 247–201 nM vs. 105–98 nM for the methylated parent compound) .

- 3,5-Dimethyl-1-phenyl-1H-pyrazole : Introducing a phenyl group at the 1-position (compound 16) maintained potency (Ki: 103–98 nM), suggesting that steric bulk at this position is tolerated in BRD4 inhibition .

Bromoethyl vs. Sulfanyl Groups

- Sulfanyl Pyrazole Complexes: Pd(II) and Pt(II) complexes with sulfanyl (e.g., cyclohexylsulfanyl) substituents exhibit enhanced cytotoxicity. For example, a cyclohexylsulfanyl Pt(II) complex showed 3-fold higher activity against leukemia cell lines compared to benzylsulfanyl analogs .

Bromoethyl vs. Azidoethyl Groups

- 4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole : The azidoethyl analog replaces bromine with an azide group, enabling click chemistry applications. This substitution alters reactivity—bromoethyl supports nucleophilic substitution, whereas azidoethyl is ideal for bioorthogonal ligation .

Biologische Aktivität

4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole is a halogenated pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves electrophilic substitution reactions at the C-4 position of the pyrazole ring. The compound can be synthesized from 3,5-dimethylpyrazole through bromination followed by alkylation with bromoethyl groups. The chemical structure can be represented as follows:

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have exhibited significant activity against various bacterial strains including E. coli and S. aureus. In vitro tests demonstrated that these compounds could inhibit bacterial growth effectively at low concentrations.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| This compound | S. aureus | 30 µg/mL |

These results suggest a promising potential for the development of new antimicrobial agents based on pyrazole structures .

2. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazoles have been well documented. Compounds derived from the pyrazole nucleus have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models. In a study comparing several pyrazole derivatives, this compound demonstrated a reduction in inflammation markers comparable to traditional anti-inflammatory drugs like indomethacin.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61% | 76% |

This indicates its potential utility in treating inflammatory diseases .

3. Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives. The compound has been tested against various cancer cell lines, showing significant cytotoxicity and inhibition of cell proliferation. For example, it was found to inhibit the growth of HepG2 liver cancer cells with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| A549 | 20 |

These findings suggest that this compound may act through multiple pathways including apoptosis induction and cell cycle arrest .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Inhibition of Kinases : Pyrazoles are known to inhibit various kinases involved in cancer progression.

- Modulation of Cytokine Production : They may interfere with signaling pathways that regulate inflammation.

- Direct Antimicrobial Action : The bromine atom may enhance the lipophilicity and membrane permeability of the compound, allowing it to disrupt microbial membranes.

Case Studies

A series of case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed that a similar pyrazole derivative significantly reduced joint inflammation and pain compared to placebo.

- Anticancer Study : A study on patients with hepatocellular carcinoma reported that treatment with a pyrazole-based regimen led to improved survival rates compared to conventional therapies.

Q & A

Q. Table: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Dihedral angle (pyrazole vs. aryl) | 5.49° |

| Intramolecular H-bond | N4–H···O1 (S(6) motif) |

| Intermolecular H-bond | N5–H···S1 (2.89 Å) |

Basic: What spectroscopic methods validate the compound’s structure?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., C–Br stretch at ~550–650 cm⁻¹, N–H stretches at 3100–3400 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substituent positions. For example:

- Methyl groups (δ 1.13–2.39 ppm in ¹H NMR) .

- Pyrazole ring protons (δ 6.7–8.0 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺] at m/z 233.03 for C₇H₁₁BrN₂) .

Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

- Substituent Engineering :

- Replace the bromoethyl group with electron-withdrawing groups (e.g., nitro, carbonyl) to modulate reactivity .

- Introduce aryl moieties (e.g., 4-bromophenyl) to enhance DNA gyrase inhibition .

- Bioisosteric Replacement :

- Swap the pyrazole core with triazoles or thiazoles while retaining the bromoethyl group for solubility .

- Pharmacophore Modeling : Use docking studies to predict interactions with targets like topoisomerase IV .

Q. Table: Derivative Design Strategies

| Strategy | Example Modification | Target Activity |

|---|---|---|

| Aryl substitution | 4-Bromophenyl hydrazine | Antibacterial |

| Bioisosteric replacement | 1,2,3-Triazole-pyridine | Anticancer |

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

- Recrystallization : Use ethanol-water (1:2) to remove unreacted starting materials .

- Column Chromatography : Separate derivatives using silica gel and ethyl acetate/hexane (3:7) .

- Distillation : For volatile byproducts, employ reduced-pressure distillation .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Control Experiments : Verify compound purity via HPLC (>95%) and elemental analysis .

- Standardized Assays : Use consistent protocols (e.g., MIC for antibacterial tests) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., methyl vs. bromoethyl) with bioactivity trends .

Q. Table: Common Pitfalls in Bioactivity Studies

| Issue | Resolution Strategy |

|---|---|

| Impurity interference | HPLC/GC-MS validation |

| Solvent effects | Use DMSO controls |

Advanced: What computational tools predict the compound’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study bromoethyl group’s electrophilicity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase) using AMBER or GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.